molecular formula C16H16N2O4S B4963223 N'-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide

Cat. No. B4963223
M. Wt: 332.4 g/mol
InChI Key: QQAGEJZIKXNHQJ-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethylene)-3,4-dimethylbenzenesulfonohydrazide, commonly known as BDMBH, is a compound that has been widely used in scientific research due to its unique properties. BDMBH is a hydrazide derivative that has been shown to possess antitumor, antibacterial, and antiviral properties. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of BDMBH is not fully understood, but several studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cellular processes. BDMBH has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of RNA.
Biochemical and physiological effects:
BDMBH has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, BDMBH has been shown to possess antioxidant activity, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BDMBH has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to possess a wide range of biological activities. Additionally, BDMBH has been shown to be stable under various conditions, making it suitable for use in experiments that require long-term stability. However, one limitation of BDMBH is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of BDMBH in scientific research. One potential application is in the development of new cancer therapies. BDMBH has been shown to possess antitumor activity, and further research may lead to the development of new cancer drugs based on the compound. Additionally, BDMBH may have potential applications in the development of new antibacterial and antiviral drugs. Further research is needed to fully understand the mechanism of action of BDMBH and to explore its potential applications in various fields of research.

Synthesis Methods

Several methods have been reported for the synthesis of BDMBH. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with hydrazine hydrate in the presence of sodium acetate to obtain 3,4-dimethylbenzenesulfonohydrazide. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid to obtain BDMBH.

Scientific Research Applications

BDMBH has been extensively studied for its potential use in various scientific research applications. The compound has been shown to possess antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Additionally, BDMBH has been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 and 2.

properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-3-5-14(7-12(11)2)23(19,20)18-17-9-13-4-6-15-16(8-13)22-10-21-15/h3-9,18H,10H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAGEJZIKXNHQJ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3,4-dimethylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.